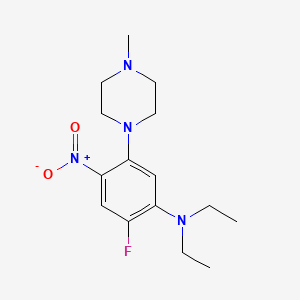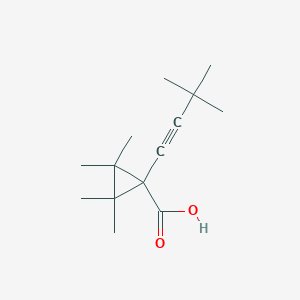![molecular formula C31H29N3O3 B3934522 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B3934522.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide, also known as BGB-324, is a small molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which play a crucial role in regulating various cellular processes, including cell survival, proliferation, migration, and immune response. Axl is overexpressed in several types of cancer, including lung, breast, ovarian, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. BGB-324 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy.
Mecanismo De Acción
Studies: Although the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is well-characterized, further studies are needed to elucidate the downstream signaling pathways and cellular processes that are affected by Axl inhibition.
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is a small molecule inhibitor of Axl receptor tyrosine kinase that has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer therapy. The compound has several advantages as a tool compound for studying Axl biology and as a potential therapy for cancer, but there are also limitations to its use in lab experiments. Further studies are needed to evaluate the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in humans and to identify biomarkers that can predict response to the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has several advantages as a tool compound for studying Axl biology and as a potential anticancer therapy. The compound has been shown to be selective for Axl kinase and to have good pharmacokinetic properties. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. However, there are also limitations to the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in lab experiments, including the potential for off-target effects and the need to use appropriate controls to demonstrate the specificity of the compound for Axl kinase.
Direcciones Futuras
There are several future directions for the development and evaluation of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide as a potential anticancer therapy. These include:
1. Clinical trials: N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide is currently being evaluated in several clinical trials as a potential therapy for various types of cancer, including non-small cell lung cancer, acute myeloid leukemia, and pancreatic cancer. The results of these trials will provide important information on the safety and efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide in humans.
2. Combination therapy: N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models. Further studies are needed to determine the optimal combination regimens and to evaluate the safety and efficacy of these combinations in clinical trials.
3. Biomarker development: Axl overexpression has been associated with poor prognosis and resistance to chemotherapy and immune checkpoint inhibitors in several types of cancer. Further studies are needed to identify biomarkers that can predict response to N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide and to develop companion diagnostics for patient selection.
4.
Aplicaciones Científicas De Investigación
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. The compound has been shown to inhibit Axl kinase activity, leading to decreased cell proliferation, migration, invasion, and survival in vitro and in vivo. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide has also been shown to enhance the antitumor activity of chemotherapy and immune checkpoint inhibitors in preclinical models.
Propiedades
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O3/c35-30(25-11-17-29(18-12-25)37-23-24-7-3-1-4-8-24)32-27-13-15-28(16-14-27)33-19-21-34(22-20-33)31(36)26-9-5-2-6-10-26/h1-18H,19-23H2,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVEAFYPKQFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3934442.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![4-[methyl(phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B3934453.png)

![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-4-(methylsulfonyl)benzamide](/img/structure/B3934465.png)
![4-butoxy-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934468.png)
![1-(2,3-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934478.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)

![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![methyl 4-(11,11-dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)benzoate](/img/structure/B3934527.png)